5-Fluoro-2-iodo-3-methylbenzoic acid
Description
Significance of Substituted Benzoic Acids as Synthetic Scaffolds
Benzoic acid and its derivatives are fundamental precursors for the synthesis of a vast number of organic substances. wikipedia.org Their structural framework, consisting of a stable aromatic ring coupled with a reactive carboxylic acid group, makes them ideal building blocks. The carboxyl group can undergo a variety of transformations, including esterification, amidation, and reduction, to produce a wide range of functional molecules. newworldencyclopedia.orgpatsnap.com Furthermore, the benzene (B151609) ring is susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to construct more elaborate compounds. wikipedia.organnexechem.com This versatility makes substituted benzoic acids essential intermediates in the production of pharmaceuticals, dyes, fragrances, and polymers. newworldencyclopedia.organnexechem.com
Role of Halogenation (Fluorine and Iodine) in Modulating Reactivity and Synthetic Utility
The introduction of halogens onto a benzoic acid scaffold dramatically alters its chemical behavior and expands its synthetic potential. Fluorine and iodine, in particular, impart distinct and highly useful properties.
Fluorine: Due to its extreme electronegativity and small size, the fluorine atom is a powerful tool for modifying a molecule's physicochemical properties. acs.orgnih.gov Its strong electron-withdrawing nature can significantly increase the acidity of the carboxylic acid group. nih.gov In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a result of the exceptional strength of the carbon-fluorine bond. nih.govacs.org The presence of fluorine can also modulate a molecule's lipophilicity and binding affinity to biological targets. nih.govacs.org
Iodine: The iodine substituent serves a different but equally important role. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This characteristic is exploited in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Additionally, molecular iodine can act as a mild Lewis acid catalyst in various organic transformations, including esterification and acetalization, often allowing reactions to proceed under mild and neutral conditions. niscpr.res.inresearchgate.netresearchgate.net Hypervalent iodine compounds are also recognized as highly effective reagents for a range of oxidation and coupling reactions. numberanalytics.com
Contextualizing 5-Fluoro-2-iodo-3-methylbenzoic Acid within Contemporary Organic Synthesis Research
This compound is a polysubstituted aromatic compound that exemplifies the principles of strategic functionalization. It is regarded as a versatile small molecule scaffold and a valuable building block in organic synthesis. cymitquimica.com Its structure incorporates several key features:
A carboxylic acid group , providing a primary site for conversion into esters, amides, or other derivatives.
A fluorine atom , which modulates the electronic properties of the aromatic ring and the acidity of the carboxyl group.
An iodine atom , positioned ortho to the carboxyl group, which serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at that position.
A methyl group , which provides steric influence and can participate in further functionalization reactions.
This specific arrangement of functional groups makes this compound a highly useful intermediate for synthesizing complex, multi-functionalized molecules. While specific, large-scale applications are part of ongoing research, its utility is evident in its design. Analogous fluorinated benzoic acids are used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules, such as those with antiproliferative activity against cancer cells. ossila.com The combination of a stable, electron-withdrawing fluorine and a reactive iodine site for coupling reactions makes this compound a targeted building block for creating novel molecular entities in medicinal chemistry and materials science.
Chemical Data for this compound
The following table summarizes the key chemical properties of the title compound.
| Property | Value |
| CAS Number | 1415764-25-8 cymitquimica.com |
| Molecular Formula | C₈H₆FIO₂ cymitquimica.com |
| Molecular Weight | 280.03 g/mol cymitquimica.com |
| IUPAC Name | This compound |
Compound Nomenclature
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-iodo-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZAVFQHUJMVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415764-25-8 | |
| Record name | 5-fluoro-2-iodo-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Fluoro 2 Iodo 3 Methylbenzoic Acid
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 5-fluoro-2-iodo-3-methylbenzoic acid allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-halogen bonds, leading to several potential synthetic pathways.
The key precursor for the synthesis of this compound is often a strategically substituted methylbenzoic acid. The order of introduction of the fluorine and iodine substituents is critical to ensure the desired 2,3,5-substitution pattern. Two main retrosynthetic approaches can be envisioned:
Route A : Disconnecting the C-I bond first, leading to the precursor 5-fluoro-3-methylbenzoic acid . This route would involve the regioselective iodination of this precursor.
Route B : Disconnecting the C-F bond first, leading to the precursor 2-iodo-3-methylbenzoic acid . This pathway would require a regioselective fluorination step, which can be challenging to achieve directly on an electron-rich aromatic ring.
Considering the directing effects of the substituents on an aromatic ring, Route A is generally more plausible. In 5-fluoro-3-methylbenzoic acid, the methyl group is an activating ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating. The ortho position to the activating methyl group (C2) is a likely site for electrophilic iodination.
Starting Materials and Their Derivatization for Fluorination
The synthesis of the key precursor, 5-fluoro-3-methylbenzoic acid, can begin from commercially available 3-methylbenzoic acid. The introduction of the fluorine atom at the 5-position requires a method that can overcome the directing effects of the methyl and carboxyl groups, which would favor substitution at other positions.
One common strategy involves the use of a nitration-reduction-diazotization-fluorination sequence. For instance, the nitration of 3-methylbenzoic acid would need to be carefully controlled to achieve substitution at the 5-position. However, the directing effects would favor nitration at the 2-, 4-, and 6-positions. A more controlled approach might involve starting with a pre-functionalized precursor where the desired substitution pattern is already established.
Alternatively, nucleophilic aromatic substitution on a suitably activated precursor can be employed for fluorination. For example, a starting material with a leaving group (such as a nitro or chloro group) at the 5-position and an activating group can facilitate the introduction of fluoride (B91410). The use of hypervalent iodine compounds as precursors for nucleophilic fluorination has also been reported for the synthesis of fluorobenzoic acids. arkat-usa.orgorganic-chemistry.org
Strategies for Regioselective Iodination
With a precursor like 5-fluoro-3-methylbenzoic acid in hand, the subsequent step is regioselective iodination at the 2-position. The directing effects of the existing substituents play a crucial role here. The methyl group at C3 is an activating group and directs electrophiles to the ortho (C2 and C4) and para (C6) positions. The fluorine atom at C5 is a deactivating ortho-, para-director (directing to C4 and C6). The carboxylic acid at C1 is a deactivating meta-director (directing to C3 and C5).
The cumulative effect of these groups makes the C2 position a favorable site for electrophilic iodination, activated by the adjacent methyl group. Various iodinating agents can be employed for this transformation.
Interactive Data Table: Common Iodinating Agents
| Reagent | Conditions | Remarks |
| Iodine monochloride (ICl) | Typically in acetic acid | A moderately reactive electrophilic iodinating agent. |
| N-Iodosuccinimide (NIS) | Often with an acid catalyst (e.g., TFA) | A mild and selective iodinating agent for electron-rich aromatics. organic-chemistry.org |
| Iodine (I2) with an oxidizing agent | e.g., HIO3, HNO3, H2O2 | Generates a more electrophilic iodine species in situ. |
| Iodic acid (HIO3) | In the presence of a strong acid like H2SO4 | Can be used for the iodination of deactivated arenes. nih.gov |
Transition metal-catalyzed C-H activation offers a modern and highly regioselective method for the ortho-iodination of benzoic acids. nih.govresearchgate.net Iridium-catalyzed ortho-iodination, for instance, has been shown to be highly effective for a variety of benzoic acid derivatives, proceeding under mild conditions. nih.gov
Direct Synthesis Routes
Direct synthesis routes for this compound would ideally involve the sequential halogenation of a simpler starting material like 3-methylbenzoic acid. The success of such a route hinges on the precise control of regioselectivity in each halogenation step.
Sequential Halogenation Approaches
A plausible sequential halogenation approach would commence with the introduction of one halogen, followed by the introduction of the second. The order of these steps is paramount.
Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods.
Nucleophilic Aromatic Substitution (SNAr) : This method requires an electron-deficient aromatic ring with a good leaving group (e.g., -NO2, -Cl) positioned ortho or para to a strong electron-withdrawing group. For the synthesis of 5-fluoro-3-methylbenzoic acid, a precursor such as 5-nitro-3-methylbenzoic acid could potentially undergo nucleophilic substitution with a fluoride source, although the reaction might require harsh conditions due to the deactivating nature of the carboxyl group.
Direct Fluorination : Direct fluorination of aromatic compounds with elemental fluorine (F2) is highly reactive and often lacks selectivity, making it generally unsuitable for complex molecules.
Balz-Schiemann Reaction : This is a classic method for introducing fluorine, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This would require the synthesis of 5-amino-3-methylbenzoic acid as a precursor.
Nucleophilic Fluorination of Arylbenziodoxolones : More recent methods involve the use of hypervalent iodine compounds. Arylbenziodoxolones can serve as efficient precursors for the synthesis of fluorobenzoic acids via nucleophilic fluorination using fluoride salts in polar aprotic solvents. arkat-usa.org
Once a fluorinated intermediate such as 5-fluoro-3-methylbenzoic acid is obtained, the next step is iodination.
Electrophilic Iodination : As previously discussed, various electrophilic iodinating agents can be used. The combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is a mild and effective system for the regioselective iodination of activated aromatic compounds. organic-chemistry.orgchemicalbook.com The activating effect of the methyl group in 5-fluoro-3-methylbenzoic acid would likely direct the iodine to the ortho position (C2).
Iodination using Iodine Monochloride (ICl) : ICl is a classic reagent for the electrophilic iodination of aromatic rings. Its reactivity can be modulated by the choice of solvent.
Direct Iodination with I2 and an Oxidizing Agent : Molecular iodine itself is not very electrophilic. However, in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or iodic acid, a more potent electrophilic iodine species is generated in situ, which can then iodinate the aromatic ring. nih.gov
Directed ortho-Metalation (DoM) followed by Iodination : This strategy involves the deprotonation of the position ortho to a directing group (in this case, the carboxylic acid) using a strong base like an organolithium reagent, followed by quenching the resulting aryllithium species with an iodine source (e.g., I2). This would selectively introduce iodine at the 2-position. However, the presence of the acidic proton of the carboxylic acid would require its protection prior to metalation.
Interactive Data Table: Comparison of Halogenation Strategies
| Strategy | Key Reagents | Position of Halogenation | Advantages | Disadvantages |
| Fluorination | ||||
| Balz-Schiemann | 1. NaNO2, HBF4 2. Heat | Position of the amino group | Well-established, good for specific isomers | Requires synthesis of the corresponding amine, can have moderate yields |
| Nucleophilic Substitution | KF, high boiling solvent | Position of a suitable leaving group | Can be efficient with activated substrates | Requires specific precursors, may need harsh conditions |
| Iodination | ||||
| Electrophilic Aromatic Substitution | NIS, TFA or I2, oxidizing agent | Ortho/para to activating groups | Mild conditions, good regioselectivity for activated rings | May not be suitable for highly deactivated rings |
| Directed ortho-Metalation | n-BuLi, then I2 | Ortho to the directing group | Excellent regioselectivity | Requires protection of acidic protons, cryogenic conditions |
Transformations from Related Carboxylic Acid Precursors (e.g., from 2-amino-5-fluoro-3-methylbenzoic acid)
A primary and well-established method for the synthesis of this compound involves the transformation of its amino analogue, 2-amino-5-fluoro-3-methylbenzoic acid. This conversion is typically achieved through a Sandmeyer-type reaction, which proceeds via diazotization of the amino group followed by substitution with iodine. bohrium.comorganic-chemistry.org
A representative procedure for a similar transformation, the synthesis of 2-iodobenzoic acid from anthranilic acid, involves dissolving the amino acid in a mixture of water and concentrated hydrochloric acid, cooling it in an ice bath, and then adding a solution of sodium nitrite. After the formation of the diazonium salt, a solution of potassium iodide is added, and the reaction mixture is allowed to warm, often with gentle heating, to complete the substitution.
Advanced Synthetic Strategies
Modern organic synthesis offers several advanced strategies that could potentially be applied to the synthesis of this compound, offering alternatives that may provide improved yields, milder reaction conditions, or different substrate scope compatibility.
Metal-Catalyzed Approaches (e.g., Palladium-catalyzed decarboxylative halogenation, C-H iodination)
Palladium-catalyzed reactions are a cornerstone of modern cross-coupling chemistry and can be adapted for the synthesis of aryl iodides. nih.gov One such approach is the palladium-catalyzed decarboxylative iodination of a suitable benzoic acid precursor. This method would involve the replacement of a carboxylic acid group with an iodine atom. While direct decarboxylative iodination of 5-fluoro-3-methylbenzoic acid would not yield the desired 2-iodo isomer, this strategy is highly valuable for other positional isomers. The general mechanism involves the oxidative addition of a palladium(0) complex to an organohalide, followed by transmetalation with the carboxylate, decarboxylation, and reductive elimination.
Another advanced metal-catalyzed approach is directed C-H iodination. Iridium-catalyzed ortho-iodination of benzoic acids has been reported as an efficient method. acs.org This reaction uses a simple iridium complex to selectively introduce an iodine atom at the position ortho to the carboxylic acid directing group. Applying this to 5-fluoro-3-methylbenzoic acid could potentially offer a direct route to this compound under mild conditions and in the absence of additives or bases. acs.org
Transition-Metal-Free Decarboxylative Iodination
Recent advancements have led to the development of transition-metal-free decarboxylative iodination methods, which present a more cost-effective and environmentally friendly alternative to metal-catalyzed processes. acs.orgnih.govmanchester.ac.uk This type of reaction can be applied to a wide range of electron-rich and polyfluorinated aromatic acids. nih.gov The reaction typically employs molecular iodine (I₂) in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄). nih.gov This approach circumvents the need for stoichiometric silver salts, which were a limitation of the classical Hunsdiecker reaction. nih.gov While this method is generally effective, the regioselectivity would depend on the starting benzoic acid.
Phase Transfer Catalysis in Synthetic Pathways
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction can occur. ijirset.com In the context of synthesizing this compound, PTC could be employed in the Sandmeyer reaction. nih.gov For instance, if the diazonium salt is in the aqueous phase and a reagent is in an organic solvent, a PTC could enhance the reaction rate and yield. The use of a phase transfer catalyst like dibenzo-18-crown-6 (B77160) has been reported to be effective in Sandmeyer bromination reactions. nih.gov PTC is particularly beneficial in "green chemistry" as it can reduce the need for organic solvents by enabling the use of water. ijirset.com
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.
For the Sandmeyer reaction, key variables include the temperature, the concentration of the acid, and the stoichiometry of the reagents. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The choice and concentration of the acid can also influence the reaction's success.
In metal-catalyzed reactions, the choice of catalyst, ligand, base, and solvent are all crucial for achieving high yields. For instance, in palladium-catalyzed decarboxylative couplings, the ligand plays a significant role in the catalytic cycle.
Solvent Effects on Regioselectivity and Conversion
The solvent can have a profound impact on the regioselectivity and conversion rates of the synthetic methods discussed. In the Sandmeyer reaction, the reaction is typically carried out in an aqueous medium due to the solubility of the diazonium salt.
In advanced synthetic strategies, the choice of solvent is more varied and can be used to control the reaction's outcome. For instance, in transition-metal-free decarboxylative iodination, solvents can influence the solubility of the reagents and the stability of intermediates. The pKa values of benzoic acids, and thus their reactivity, can be significantly affected by the polarity of the solvent. nih.gov For example, the differences in pKa values are notable in dimethyl sulfoxide (B87167) (Me₂SO)-water systems. nih.gov In palladium-catalyzed reactions, the solvent can affect the stability and activity of the catalyst. A study on the synthesis of dihydrobenzofuran neolignans found that acetonitrile (B52724) provided a good balance between conversion and selectivity.
Below are interactive data tables summarizing typical reaction conditions for analogous transformations, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Typical Conditions for Sandmeyer Iodination of an Amino-benzoic Acid
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 2-amino-5-fluoro-3-methylbenzoic acid | Precursor |
| Reagents | NaNO₂, Mineral Acid (e.g., H₂SO₄) | Diazotization |
| KI | Iodide Source | |
| Solvent | Water | Dissolves diazonium salt |
| Temperature | 0-5 °C (Diazotization), Room Temp to gentle heat (Iodination) | Control diazonium salt stability and drive iodination |
| Catalyst | None required (though sometimes Cu(I) salts are used) | - |
Table 2: Potential Conditions for Metal-Catalyzed C-H Iodination
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 5-fluoro-3-methylbenzoic acid | Precursor |
| Catalyst | Iridium complex | C-H activation |
| Iodine Source | N-Iodosuccinimide (NIS) or I₂ | Provides iodine |
| Solvent | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Stabilizes catalytic species |
| Temperature | Mild (e.g., Room Temperature to 70 °C) | Promote reaction |
| Additives | Often none required | Simplifies procedure |
Table 3: Potential Conditions for Transition-Metal-Free Decarboxylative Iodination
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | A suitable benzoic acid precursor | Precursor |
| Reagents | I₂ | Iodine Source |
| K₃PO₄ | Base | |
| Solvent | e.g., DMF, DMSO | Solubilize reagents |
| Temperature | Elevated (e.g., 100-140 °C) | Drive decarboxylation |
| Catalyst | None | Transition-metal-free |
Influence of Catalysts and Additives
The choice of catalyst and additives is paramount in directing the iodination to the desired ortho position of 3-methyl-5-fluorobenzoic acid and achieving high efficiency. Modern synthetic methods have increasingly moved towards transition-metal catalysis, particularly with iridium complexes, to achieve high regioselectivity in C-H functionalization reactions.
Iridium Catalysis: Iridium(III) complexes, such as [Cp*IrCl2]2, have emerged as highly effective catalysts for the ortho-iodination of benzoic acids. d-nb.infonih.gov The carboxylic acid group of the substrate acts as a directing group, facilitating the C-H activation at the ortho position. The solvent plays a crucial role in this catalytic system, with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being a particularly effective medium. acs.orgresearchgate.net The unique properties of HFIP are thought to enable the C-H iodination process through a proposed Ir(III)/Ir(V) catalytic cycle. acs.orgresearchgate.net These reactions are often performed under mild conditions and can tolerate a range of functional groups. nih.govacs.org
Role of Additives: Additives are often essential for modulating the reactivity and selectivity of the catalytic system. In the context of iridium-catalyzed iodination, bases and silver salts are common additives.
Bases: The addition of a base, such as triethylamine (B128534) (Et3N), can be crucial for achieving good conversion. d-nb.info
Silver Salts: Silver acetate (B1210297) (AgOAc) has been identified as a key additive for ensuring mono-selectivity, especially in substrates with two available ortho C-H bonds. d-nb.infonih.gov It is proposed that the silver salt interacts with the iodinated product, preventing a second iodination event. nih.gov This is particularly relevant for controlling the formation of di-iodinated byproducts.
The iodinating agent of choice in these catalytic systems is typically N-iodosuccinimide (NIS). d-nb.infoorganic-chemistry.org NIS serves as an electrophilic iodine source that is compatible with the mild reaction conditions. organic-chemistry.org
Below is an interactive data table summarizing the influence of different catalytic systems and additives on the ortho-iodination of benzoic acid derivatives, which provides insights applicable to the synthesis of this compound.
| Catalyst | Iodine Source | Additive(s) | Solvent | Key Observation |
|---|---|---|---|---|
| [CpIrCl2]2 | NIS | None | HFIP | Efficient ortho-iodination, though selectivity can be an issue for substrates with multiple ortho-hydrogens. acs.orgresearchgate.net |
| [CpIrCl2]2 | NIS | AgOAc | DCE | High mono-selectivity (>20:1 mono/di ratio) is achieved. d-nb.infonih.gov |
| Pd(OAc)2 | KI | None | Aqueous Media | Demonstrates the feasibility of using palladium catalysts in aqueous conditions. researchgate.net |
| None | NIS | H2SO4 | H2SO4 | Effective for deactivated aromatic compounds, but lacks the fine-tuned selectivity of catalytic methods. researchgate.net |
Control of Side Reactions (e.g., electrophilic halogenation, radical decomposition)
A primary challenge in the synthesis of this compound is the prevention of side reactions that can lower the yield and complicate purification. The main side reactions of concern are undesired electrophilic halogenation at other positions and radical decomposition pathways.
Electrophilic Halogenation: The starting material, 3-methyl-5-fluorobenzoic acid, has other positions on the aromatic ring that could potentially undergo electrophilic iodination. The directing effect of the carboxylic acid group strongly favors iodination at the C2 and C6 positions. Since the C2 position is the target, any iodination at C6 or other positions (C4) would be considered a side reaction.
The use of directing group-assisted, transition-metal-catalyzed C-H activation is a primary strategy to control the regioselectivity of electrophilic halogenation. d-nb.infoacs.org As discussed, iridium catalysts directed by the carboxylate group show a strong preference for the ortho position. acs.org
Furthermore, controlling the stoichiometry of the iodinating agent and the reaction time is crucial. The use of additives like AgOAc not only promotes mono-iodination but also deactivates the product towards further electrophilic attack, thus preventing the formation of di-iodinated species. nih.gov
Radical Decomposition: Radical decomposition pathways can be a concern in iodination reactions, potentially leading to a complex mixture of byproducts. While electrophilic aromatic substitution is the desired mechanism, radical processes can be initiated under certain conditions, such as exposure to light or the presence of radical initiators. acs.org
The mechanism of radical iodination typically involves the homolytic cleavage of a bond to generate an iodine radical, which can then participate in a chain reaction. acs.org To mitigate these unwanted radical pathways, the following measures can be considered:
Exclusion of Light: Performing the reaction in the dark can minimize photo-induced radical formation.
Use of Radical Scavengers: While not commonly reported for this specific synthesis, the addition of radical scavengers could in principle suppress radical side reactions. Common radical scavengers include compounds like butylated hydroxytoluene (BHT) or diphenylpicrylhydrazyl (DPPH).
Controlled Temperature: Maintaining a controlled and typically mild reaction temperature can help to prevent thermally induced homolysis and subsequent radical decomposition.
The table below outlines strategies for controlling common side reactions during the synthesis of this compound.
| Side Reaction | Potential Cause | Control Strategy | Rationale |
|---|---|---|---|
| Di-iodination (at C6) | Over-reaction of the mono-iodinated product. | Use of AgOAc as an additive. d-nb.infonih.gov | The additive is believed to coordinate to the product, deactivating it towards a second iodination. nih.gov |
| Iodination at other positions (e.g., C4) | Non-selective electrophilic attack. | Employing a directing group strategy with a transition metal catalyst (e.g., Iridium). acs.org | The catalyst is directed to the ortho position by the carboxylic acid group, ensuring high regioselectivity. acs.org |
| Radical Decomposition | Photo-initiation or thermal decomposition of reagents. acs.org | Exclusion of light and maintaining controlled, mild reaction temperatures. | Minimizes the energy input that can lead to the formation of radical species. |
Reactivity and Mechanistic Studies of 5 Fluoro 2 Iodo 3 Methylbenzoic Acid
Reactivity Profiles of Aromatic Halogens and Carboxylic Acid Moiety
The reactivity of 5-Fluoro-2-iodo-3-methylbenzoic acid is dictated by the interplay of its three key functional groups: the fluorine atom, the iodine atom, and the carboxylic acid moiety, all attached to a central benzene (B151609) ring. The electronic properties of the halogens significantly influence the aromatic system, while the carboxylic acid group provides a site for various transformations.
The fluorine atom at the C-5 position exerts a dual electronic influence on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M or +R). ijrar.orgdoubtnut.com Fluorine's high electronegativity decreases the electron density of the aromatic π-system through the sigma bond network, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. researchgate.net
The iodine atom at the C-2 position serves as an excellent leaving group and a versatile functional handle for a variety of cross-coupling reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly susceptible to cleavage. This property is extensively exploited in transition-metal-catalyzed reactions, particularly those involving palladium. nih.gov
Aryl iodides are common substrates in reactions such as Suzuki, Heck, Sonogashira, and various carbonylation reactions. organic-chemistry.orgnih.govresearchgate.net The C-I bond readily undergoes oxidative addition to a low-valent metal center, such as Pd(0), which is the crucial first step in many catalytic cycles. organic-chemistry.orgresearchgate.net This reactivity allows for the straightforward introduction of a wide range of substituents at the C-2 position of the benzoic acid scaffold, demonstrating the iodine atom's role as a key site for molecular diversification.
Mechanistic Investigations of Key Transformations
The unique substitution pattern of this compound allows for the study of several important reaction mechanisms.
In many cases, the order of leaving group ability in SNAr reactions is F > Cl > Br > I. researchgate.net This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate. However, the rate-limiting step can be the departure of the leaving group, which is related to C-X bond strength. For this compound, the presence of the electron-withdrawing carboxylic acid group ortho to the iodine and meta to the fluorine helps to activate the ring system for nucleophilic attack. Studies on related halopurines have shown varied reactivity orders depending on the nucleophile and reaction conditions. For example, with butylamine, the order was F > Br > Cl > I, while with potassium thiocetate, it was F > Br > I > Cl. researchgate.net
Table 2: Comparative Reactivity of Halogens as Leaving Groups in SNAr Reactions
| Nucleophile/Solvent System | Reactivity Order |
|---|---|
| Butylamine/MeCN | F > Br > Cl > I |
| MeOH/DBU/MeCN | F > Cl ≈ Br > I |
| K+-SCOCH3/DMSO | F > Br > I > Cl |
Data from studies on 6-halopurine nucleosides. researchgate.net
While direct decarbonylation of this compound is less commonly studied, the reverse reaction, carbonylation of aryl iodides, and related decarbonylative processes provide significant mechanistic insight. nih.govresearchgate.net Palladium-catalyzed decarbonylation typically proceeds through a series of well-defined steps. The general mechanism for the decarbonylation of an aroyl halide (which could be formed in situ from the carboxylic acid) involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-X bond (where X is a halide derived from the carboxylic acid), forming an arylpalladium(II) complex.
Decarbonylation: A molecule of carbon monoxide (CO) is eliminated from the arylpalladium(II) complex.
Reductive Elimination: The resulting aryl and halide ligands on the palladium center reductively eliminate to form the decarbonylated aryl halide product and regenerate the Pd(0) catalyst.
A related process is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which uses 1-iodobutane (B1219991) as an iodide source. nih.gov The mechanism involves the in situ formation of an acid chloride, which then reacts with the palladium catalyst. A key feature of this mechanism is a C-P reductive elimination to form a phosphonium (B103445) salt, which facilitates a halide exchange, ultimately leading to the aryl iodide product. nih.gov This highlights the intricate role of ligands and additives in modulating the catalytic cycle.
C-H functionalization represents a powerful strategy for modifying aromatic rings. While specific studies on this compound are not prevalent, general mechanisms can be inferred from studies on related substrates. The carboxylic acid group can act as a directing group in ortho C-H activation reactions.
A plausible mechanistic pathway, often catalyzed by transition metals like rhodium(III) or ruthenium(II), involves the following steps: mdpi.com
Coordination: The carboxylate group coordinates to the metal center.
C-H Activation: The metal catalyst activates a C-H bond, typically at the ortho position, through a concerted metalation-deprotonation (CMD) pathway, forming a five-membered cyclometalated intermediate.
Migratory Insertion/Reaction with Coupling Partner: The C-H activated intermediate then reacts with a coupling partner. For example, in a reaction with an iodonium (B1229267) ylide, the ylide would coordinate to the metal, followed by migratory insertion of the carbene into the metal-carbon bond. mdpi.com
Reductive Elimination/Protonolysis: The final product is released through reductive elimination or protonolysis, regenerating the active catalyst.
The presence of the fluorine and iodine substituents would influence the electronic properties of the C-H bonds, potentially affecting the rate and selectivity of the C-H activation step.
Decarboxylative Pathways
The decarboxylation of aromatic carboxylic acids, such as this compound, typically requires significant energy input due to the strength of the aryl-carboxyl C-C bond. The reaction mechanism is heavily influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-withdrawing effects of the fluorine and iodine atoms can influence the reaction pathway.
Catalytic methods offer milder reaction conditions. For instance, copper-catalyzed protodecarboxylation is a well-established method for aromatic carboxylic acids. tu-clausthal.de This process is believed to involve an oxidative addition of the carboxylic acid to a copper(I) catalyst, followed by decarboxylation to form an aryl-copper intermediate, which is then protonated to yield the final product. The presence of ortho-substituents, such as the iodine atom in the target molecule, can influence the rate and efficiency of such catalytic cycles. nih.gov
Another potential pathway is radical decarboxylation. This can be initiated by various reagents and conditions, leading to the formation of an aryl radical. The substituents on the benzene ring play a significant role in the stability and subsequent reactions of this radical intermediate. nih.gov
Derivatization Reactions of the Carboxylic Acid Group
The carboxylic acid functional group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Esterification: The conversion of this compound to its corresponding esters can be achieved through standard methods such as Fischer esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general reaction is depicted below:
Reaction: this compound + R-OH (Alcohol) ⇌ 5-Fluoro-2-iodo-3-methylbenzoyl ester + H₂O
The equilibrium nature of this reaction often requires the removal of water to drive it towards the product side. The reactivity of the carboxylic acid can be influenced by the steric hindrance from the ortho-iodo and methyl groups.
Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive 5-fluoro-2-iodo-3-methylbenzoyl chloride, which readily reacts with primary or secondary amines to form the corresponding amide.
Alternatively, direct amidation can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These reagents activate the carboxylic acid in situ, allowing for its reaction with an amine under milder conditions. A study on the synthesis of 2-iodobenzamide (B1293540) from 2-iodobenzoic acid provides a relevant precedent for this type of transformation. researchgate.net
Below is a table summarizing these derivatization reactions:
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-fluoro-2-iodo-3-methylbenzoate |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | N-substituted 5-fluoro-2-iodo-3-methylbenzamide |
| Amidation (Direct Coupling) | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, HATU) | N-substituted 5-fluoro-2-iodo-3-methylbenzamide |
As a derivatization strategy, the complete removal of the carboxylic acid group can be a useful synthetic step. This transformation, known as protodecarboxylation, replaces the carboxyl group with a hydrogen atom. For aromatic carboxylic acids, this is often achieved under thermal or catalytic conditions.
Heating this compound, particularly in the presence of a copper catalyst and a high-boiling point solvent, can induce decarboxylation to yield 4-fluoro-1-iodo-2-methylbenzene. The general reaction is:
Reaction: this compound --(Heat, Catalyst)--> 4-Fluoro-1-iodo-2-methylbenzene + CO₂
The efficiency of this reaction is dependent on the reaction temperature and the nature of the catalyst. Copper-based catalysts are particularly effective for the decarboxylation of halobenzoic acids. tu-clausthal.de The reaction conditions for the decarboxylation of various fluorinated benzoic acids have been explored, indicating that such transformations are synthetically accessible. researchgate.netepo.org
Intermolecular Interactions and Hydrogen Bonding Networks in Solid State
In the solid state, the crystal structure of this compound is expected to be dominated by intermolecular hydrogen bonds involving the carboxylic acid groups. Substituted benzoic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. mun.caucl.ac.uk
The presence of the fluorine and iodine atoms can also lead to other significant intermolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, may occur between the iodine atom of one molecule and an electronegative atom (such as the carbonyl oxygen) of a neighboring molecule. The strength of these interactions generally increases with the polarizability of the halogen atom, making the iodine in this compound a potential halogen bond donor. rsc.orgnih.gov
A study on the crystal structure of 2-iodobenzamide, a derivative of the closely related 2-iodobenzoic acid, revealed the formation of dimers and tetramers through N-H···O hydrogen bonds, as well as C-I···π interactions, which organized the molecules into sheets. researchgate.net This suggests that in the solid state of this compound, a rich network of intermolecular interactions is likely to be present, influencing its physical properties such as melting point and solubility.
The following table summarizes the potential intermolecular interactions in the solid state of this compound:
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) |
| Halogen Bonding | Iodine (C-I) | Carbonyl Oxygen (C=O) or Fluorine |
| Weak Interactions | C-H | O, F, π-system |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of 5-Fluoro-2-iodo-3-methylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—an electron-withdrawing fluorine atom, a bulky iodine atom, and an electron-donating methyl group—influences the electronic environment of the remaining aromatic protons, leading to predictable chemical shifts.
The aromatic region would likely display two signals for the two non-equivalent aromatic protons. The proton at the C4 position, being flanked by a fluorine and a methyl group, and the proton at the C6 position, adjacent to the fluorine, will have different chemical shifts. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The methyl group protons will appear as a singlet in the upfield region, typically around 2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | >10.0 | broad singlet | - |
| Ar-H (C4-H) | 7.5 - 7.8 | doublet of doublets | ~8-9 (ortho), ~2-3 (meta) |
| Ar-H (C6-H) | 7.2 - 7.5 | doublet of doublets | ~8-9 (ortho), ~4-5 (meta) |
Note: Predicted values are based on analysis of similar substituted benzoic acids.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. The chemical shifts are influenced by the nature of the substituents.
The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically between 165 and 175 ppm. The aromatic carbons will resonate in the range of 110-165 ppm. The carbon atom attached to the fluorine (C5) will show a large C-F coupling constant. The carbons bonded to iodine (C2) and the methyl group (C3) will also have characteristic chemical shifts. The methyl carbon will be the most upfield signal, generally below 20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| COOH | 165 - 175 |
| C-F (C5) | 158 - 164 (d, ¹JCF ≈ 250 Hz) |
| C-I (C2) | 90 - 100 |
| C-COOH (C1) | 135 - 140 |
| C-CH₃ (C3) | 140 - 145 |
| C4 | 125 - 130 |
| C6 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |
Note: Predicted values are based on analysis of similar substituted benzoic acids.
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, providing additional structural confirmation. The chemical shift will be influenced by the presence of the ortho-iodo and meta-methyl and carboxylic acid groups.
Infrared (IR) Spectroscopy: Identification of Key Functional Groups
Infrared spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methyl group, and C-C stretches within the aromatic ring. The presence of C-F and C-I bonds will also give rise to characteristic absorptions in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Methyl) | 2850 - 2960 | Medium |
| C=O (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F | 1100 - 1250 | Strong |
Note: Predicted values are based on typical ranges for these functional groups.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆FIO₂), the molecular ion peak ([M]⁺) would be observed in the mass spectrum. HRMS would provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the molecular ion region. Fragmentation patterns would likely involve the loss of the carboxylic acid group, iodine, and other fragments, providing further structural information. A predicted collision cross section for the [M+H]⁺ ion is approximately 139.8 Ų. uni.lu
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 279.9396 |
| [M-OH]⁺ | 262.9369 |
| [M-COOH]⁺ | 234.9471 |
Note: m/z values are calculated for the monoisotopic masses.
X-ray Crystallography: Detailed Solid-State Structural Analysis
Unit Cell Parameters and Space Group Determination
The foundational data from an X-ray diffraction experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal structure). For the related compound, 3-Fluoro-4-methylbenzoic acid, these parameters have been determined. researchgate.net
This information is critical as it defines the macroscopic symmetry of the crystal, which arises from the specific, ordered arrangement of the molecules.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| α (°) | 90 |
| β (°) | 92.50 (2) |
| γ (°) | 90 |
| Volume (Å3) | 696.98 (16) |
| Z | 4 |
Once crystallographic data for this compound becomes available, a similar table would be populated with its specific unit cell dimensions and space group. The presence of the much larger iodine atom in place of a hydrogen atom, and the different substitution pattern, would be expected to lead to significant differences in these parameters.
Molecular Geometry and Conformation
The molecular geometry, including bond lengths, bond angles, and torsion angles, provides a detailed picture of the molecule's shape. In the case of benzoic acid derivatives, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature.
For 3-Fluoro-4-methylbenzoic acid, the crystallographic study would reveal the precise atomic positions, from which all geometric parameters can be calculated. It would likely show that the benzene ring is essentially planar, as expected. The carboxylic acid group may be co-planar with the ring or slightly twisted out of the plane. This torsion angle is influenced by steric effects from adjacent substituents and by intermolecular interactions within the crystal.
For this compound, the steric bulk of the iodine atom at the ortho position (position 2) relative to the carboxylic acid group would be expected to have a significant impact on the conformation. It is highly probable that the carboxylic acid group would be twisted out of the plane of the benzene ring to a greater extent than in derivatives without a bulky ortho substituent. This "ortho effect" is a well-known phenomenon in substituted benzoic acids. ossila.com
Analysis of Intermolecular Interactions
The way molecules pack together in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the solid.
In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the dominant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. researchgate.net Typically, carboxylic acids form centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.
For this compound, a similar hydrogen-bonded dimer structure would be the primary motif. Beyond this, the presence of fluorine and iodine atoms introduces the possibility of other significant intermolecular interactions:
Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a potential halogen bond donor. It could form attractive interactions with electronegative atoms, such as the oxygen atoms of the carboxylic acid group or the fluorine atom of a neighboring molecule (I···O or I···F interactions). The strength and geometry of these bonds would be a key feature of the crystal packing.
Hydrogen Bonding: While the primary O—H···O hydrogen bonds form the dimer, other weaker C—H···O or C—H···F hydrogen bonds may also play a role in stabilizing the extended three-dimensional structure.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.netmdpi.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex organic molecules like 5-Fluoro-2-iodo-3-methylbenzoic acid. DFT calculations can determine a wide range of properties, from optimized molecular geometries to electronic charge distributions, which are essential for predicting chemical behavior. nih.gov The choice of functional and basis set, such as B3LYP/6-311G**, is critical for obtaining results that correlate well with experimental data. mdpi.comdntb.gov.ua
The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. Using DFT, researchers can calculate key geometric parameters like bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this involves finding the minimum energy arrangement of its constituent atoms.
Conformational analysis is particularly important for this molecule due to the potential for rotation around the single bond connecting the carboxylic acid group to the benzene (B151609) ring. This rotation gives rise to different conformers, often described as syn or anti depending on the orientation of the carbonyl C=O bond relative to the substituents on the ring. DFT calculations can model these different conformations and determine their relative energies, thereby identifying the most stable and predominant form of the molecule. rsc.org Studies on similar substituted benzoic acids have shown that planar conformations are often the most stable. rsc.org
Below is a representative table of the kind of geometric parameters that would be obtained from a DFT optimization of this compound.
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Angle | C-C-I | ~120° |
| Bond Angle | C-C-F | ~119° |
| Dihedral Angle | O=C-C-C (ring) | ~0° or ~180° |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. dntb.gov.ua The MEP map plots the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
In an MEP analysis of this compound, distinct regions of varying potential would be observed:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically localized over electronegative atoms, such as the oxygen atoms of the carboxylic acid group. mdpi.comnih.gov
Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential is generally found around the acidic hydrogen atom of the carboxyl group. nih.gov
Neutral Potential (Green): These areas have a relatively neutral charge and are less likely to be initial sites of reaction. nih.gov
The MEP surface provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the key players in chemical reactions. youtube.com
The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), provide critical information:
E_HOMO: A higher HOMO energy indicates a greater ability to donate electrons, suggesting stronger nucleophilicity.
E_LUMO: A lower LUMO energy indicates a greater ability to accept electrons, suggesting stronger electrophilicity.
HOMO-LUMO Gap (ΔE): This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, correlating with high chemical reactivity and lower stability. nih.govresearchgate.net
For an aromatic compound like this compound, the HOMO is typically a π-orbital with significant electron density on the benzene ring, while the LUMO is often a π*-antibonding orbital. The distribution of these orbitals reveals the most probable sites for electron donation and acceptance.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | Indicates electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap | ΔE = E_LUMO - E_HOMO | Correlates with chemical reactivity and kinetic stability. researchgate.net |
Quantum Chemical Methods (e.g., Hartree-Fock, semi-empirical methods)
While DFT is widely used, other quantum chemical methods also contribute to the theoretical understanding of molecules. The ab initio Hartree-Fock (HF) method, for instance, provides a foundational approach to solving the electronic Schrödinger equation. nih.gov Although generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still offer valuable insights into molecular structure and properties. Comparative studies on related organic acids have shown that DFT methods often yield vibrational spectra and geometries that are in better agreement with experimental results than those obtained from HF methods. nih.gov
Semi-empirical methods represent a faster, albeit less precise, alternative. They use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or for preliminary, high-throughput screening.
Prediction of Reactivity and Regioselectivity
Computational chemistry offers powerful tools for predicting not only if a molecule will react but also where on the molecule the reaction will occur (regioselectivity). By integrating insights from MEP and FMO analyses, a detailed picture of reactivity emerges.
The MEP map identifies the most likely sites for electrostatic interactions, guiding nucleophiles to positive regions and electrophiles to negative regions. mdpi.com FMO theory provides a complementary view based on orbital interactions. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the carbon atom on the benzene ring where the HOMO has the largest coefficient, indicating the highest electron density available for donation.
Furthermore, global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify a molecule's chemical behavior. nih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / η | The inverse of hardness; indicates higher reactivity. nih.gov |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. mdpi.com |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons (electrophilic character). nih.gov |
These descriptors for this compound would allow for a quantitative comparison of its reactivity against other related compounds.
Mechanistic Insights from Computational Modeling
Beyond predicting static properties, computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy species that connect reactants to products.
For reactions involving this compound, computational modeling could provide critical mechanistic insights. For example, in a Suzuki or Heck cross-coupling reaction, which are common for aryl iodides, DFT calculations can be used to:
Model the structures of reactants, intermediates, and products.
Locate the transition state for each step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).
Such detailed mechanistic understanding derived from computational modeling is essential for optimizing reaction conditions and designing more efficient synthetic routes.
Substituent Effects on Electronic Properties and Reactivity
The electronic properties and chemical reactivity of this compound are profoundly influenced by the interplay of its three distinct substituents on the benzene ring: a fluoro group, an iodo group, and a methyl group. The specific placement of these groups relative to the carboxylic acid moiety dictates their electronic influence through a combination of inductive and resonance effects, ultimately modulating the molecule's charge distribution, acidity, and susceptibility to chemical reactions.
Individual Substituent Effects
The influence of each substituent can be analyzed based on its position and inherent electronic characteristics:
Iodo Group (Position 2): The iodine atom at the ortho position also exhibits a dual electronic influence. It has a weaker electron-withdrawing inductive effect (-I) compared to fluorine. ucsb.edu Simultaneously, it has a weak electron-donating resonance effect (+M). The proximity of the large iodine atom to the carboxylic acid group can also introduce steric effects and complex electronic interactions known as the "ortho effect," which can influence acidity in ways not solely predicted by simple electronic arguments. nih.gov Studies on ortho-iodination of benzoic acids highlight the unique reactivity imparted by substituents at this position. acs.org
Methyl Group (Position 3): The methyl group, positioned meta to the carboxyl group, is characterized as an electron-donating group. This donation occurs through a positive inductive effect (+I) and hyperconjugation. quora.com However, the influence of hyperconjugation is most pronounced at the ortho and para positions. quora.comquora.com Therefore, at the meta position, the primary influence is the electron-donating inductive effect. This effect increases the electron density on the aromatic ring, which destabilizes the resulting carboxylate anion and consequently tends to decrease the acidity of the benzoic acid. quora.com
Combined Effects and Reactivity
The net electronic character of the this compound ring is determined by the vector sum of these individual effects. The strong electron-withdrawing properties of the two halogen atoms, particularly the fluorine, are expected to outweigh the electron-donating effect of the single methyl group. This results in an aromatic ring that is relatively electron-poor, which enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid or 3-methylbenzoic acid.
Computational studies on substituted benzoic acids utilize quantum chemical parameters to correlate substituent effects with properties like the acid dissociation constant (pKa). unamur.beresearchgate.net Density Functional Theory (DFT) calculations are often employed to analyze the gas-phase acidities and the stability of the corresponding anions, providing a theoretical framework to understand how inductive and resonance effects govern reactivity. nih.govnih.gov For this compound, such an analysis would reveal a complex electrostatic potential map, with the electronegative halogens significantly polarizing the electron density of the ring and influencing the charge on the atoms of the dissociating carboxylic acid group. unamur.be
The table below summarizes the anticipated electronic effects of each substituent on the benzoic acid core.
| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Primary Influence on Acidity |
|---|---|---|---|---|
| Fluoro | 5 (meta) | Strong -I (Electron-withdrawing) | +M (Largely ineffective at meta) | Increase |
| Iodo | 2 (ortho) | Moderate -I (Electron-withdrawing) | +M (Electron-donating) | Increase (complex ortho-effect) |
| Methyl | 3 (meta) | +I (Electron-donating) | Hyperconjugation (Largely ineffective at meta) | Decrease |
Applications in Advanced Organic Synthesis and Materials Science
5-Fluoro-2-iodo-3-methylbenzoic Acid as a Versatile Synthetic Intermediatecymitquimica.com
This compound is a highly functionalized aromatic compound that serves as a versatile scaffold and intermediate in organic synthesis. cymitquimica.com Its structure is distinguished by the presence of four different functional groups on the benzene (B151609) ring: a carboxylic acid, a fluorine atom, an iodine atom, and a methyl group. This unique substitution pattern provides multiple reactive sites, allowing for a wide range of chemical transformations and making it a valuable building block for more complex molecules.
The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The carboxylic acid group can undergo standard transformations such as esterification or amidation to form corresponding esters and amides. The halogen substituents, iodine and fluorine, along with the methyl group, offer strategic points for further molecular elaboration. The presence of these multiple functional groups allows for sequential and regioselective reactions, a critical aspect in the multi-step synthesis of intricate molecular architectures, such as those found in pharmaceuticals and specialty chemicals. chemimpex.com The strategic placement of the substituents influences the electronic properties of the aromatic ring, which can be harnessed to control the regioselectivity of subsequent reactions.
A key feature of this compound is the carbon-iodine bond, which is significantly more reactive than the carbon-fluorine bond in halogen-metal exchange reactions. wikipedia.org This reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu The process converts the relatively unreactive aryl iodide into a highly nucleophilic organometallic species, such as an aryllithium reagent. wikipedia.orgharvard.edu
This transformation is a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds, as the newly formed organometallic intermediate can react with a wide variety of electrophiles. The rate of halogen-metal exchange follows the trend I > Br > Cl, making the iodo group the primary site of reaction on this molecule. wikipedia.org Mechanistic studies suggest that the reaction may proceed through an "ate-complex" intermediate. harvard.edu This selective activation at the C-I bond allows for precise functionalization without disturbing the other substituents on the ring, making it a crucial step in the synthesis of specifically substituted aromatic compounds.
The carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds. researchgate.net The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions with high efficiency.
Suzuki Coupling: This reaction pairs the aryl iodide with a boronic acid or ester to form a new carbon-carbon bond. It is a robust method for synthesizing biaryl compounds.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net It is a highly effective method for the synthesis of aryl alkynes. researchgate.netnih.gov
Stille Coupling: In this reaction, the aryl iodide is coupled with an organostannane reagent to create a C-C bond. The Stille reaction is known for its tolerance of a wide variety of functional groups. nih.gov
C-N Bond Formation (Buchwald-Hartwig Amination): This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. It is a vital method for synthesizing arylamines.
The differential reactivity of the C-I versus the C-F bond allows for sequential cross-coupling reactions, where the iodo-position is reacted first, followed by a potential, albeit more challenging, reaction at another site under different conditions. thieme-connect.de
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki | Organoboron Compound (e.g., Boronic Acid) | C(aryl)-C(aryl/vinyl/alkyl) | Pd(0) complex + Base |
| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(0) complex + Cu(I) salt + Base |
| Stille | Organostannane | C(aryl)-C(aryl/vinyl/alkyl) | Pd(0) complex |
| Buchwald-Hartwig | Amine | C(aryl)-N | Pd(0) or Pd(II) complex + Base |
Development of Novel Materials with Specific Electronic Properties
Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties imparted by the fluorine atom, such as high thermal stability and distinct electronic characteristics. chemimpex.com The fluorine atom's high electronegativity can significantly alter the electronic nature of the aromatic ring. While specific applications of this compound in materials science are not extensively documented, its structure suggests potential as a monomer or precursor for specialized polymers and organic electronic materials. chemimpex.com The combination of an electron-withdrawing fluorine atom and an electron-donating methyl group, along with the polarizable iodine and functional carboxylic acid group, could be used to fine-tune the electronic and physical properties of resulting materials, such as liquid crystals or components in organic light-emitting diodes (OLEDs).
Utilization in Agrochemical Research (excluding specific product details)
Halogenated benzoic acids are important structural motifs in many agrochemicals. chemimpex.com The presence of halogens can enhance the biological activity and metabolic stability of a molecule. precedenceresearch.com this compound serves as a potential intermediate in the synthesis of new crop protection agents. chemimpex.com Researchers in agrochemical discovery can utilize this compound as a starting point to generate a variety of derivatives through reactions at the carboxylic acid or iodo positions, leading to the development of novel herbicides or fungicides. precedenceresearch.com
Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies (non-biological activity focus)thieme-connect.deossila.com
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its properties. This compound is an ideal platform for such studies due to its multiple points for modification. mdpi.com By systematically altering each functional group, a library of analogs can be synthesized to investigate the impact of specific structural changes on physical or chemical properties, such as solubility, thermal stability, or reactivity.
| Modification Site | Reaction Type | Resulting Functional Group |
|---|---|---|
| Iodo Group (C2) | Suzuki Coupling | Aryl, Vinyl, Alkyl |
| Iodo Group (C2) | Sonogashira Coupling | Alkynyl |
| Carboxylic Acid | Esterification | Ester |
| Carboxylic Acid | Amidation | Amide |
Analytical Methodologies for Research Purposes
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate, identify, and quantify components of a mixture. For 5-Fluoro-2-iodo-3-methylbenzoic acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.
HPLC is a primary technique for assessing the purity of this compound and quantifying it in reaction mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar aromatic compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for a substituted benzoic acid can be adapted for this compound. ekb.eg The separation is generally achieved on a C18 column, and detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring is a strong chromophore. nih.gov HPLC can be used to monitor the progress of a synthesis reaction by tracking the disappearance of starting materials and the appearance of the desired product. google.com For purity assessment, the area percentage of the main peak in the chromatogram is used to estimate the purity level, while quantification is achieved by comparing the peak area to that of a certified reference standard. scientificlabs.co.uk
Table 1: Illustrative RP-HPLC Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.1% Triethylamine) and an organic solvent (e.g., Acetonitrile (B52724)/Methanol) ekb.eg |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~205-235 nm ekb.egnih.gov |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like benzoic acids, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. nih.gov This process involves reacting the analyte with a derivatizing agent, such as a silylating agent (e.g., BSTFA) or diazomethane, to increase its volatility for GC analysis. researchgate.net
Once derivatized, the compound is injected into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This makes GC-MS an excellent tool for confirming the identity of the product and identifying by-products during reaction monitoring. researchgate.netgoogle.com
Table 2: General GC-MS Parameters for Derivatized Benzoic Acid Analysis
| Parameter | Condition |
|---|---|
| Derivatization Agent | Trimethylsilyl (TMS) agents (e.g., BSTFA) nih.gov |
| Column | Non-polar capillary column (e.g., DB-5) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (scanning for characteristic m/z fragments) |
Quantitative Nuclear Magnetic Resonance (qNMR) for Reaction Monitoring and Product Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds without the need for an identical reference standard of the analyte. bwise.kr The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr
For this compound, ¹H qNMR can be used to determine purity by integrating a well-resolved proton signal (e.g., from the methyl group or aromatic protons) and comparing it to the integral of a signal from a certified internal standard of known purity and weight. This allows for a direct and highly accurate calculation of the analyte's concentration or purity. bwise.kr qNMR is also invaluable for monitoring reaction progress, as it can simultaneously quantify reactants, intermediates, and products in a crude reaction mixture, providing a clear picture of reaction kinetics and yield.
Spectrophotometric Methods (e.g., UV-Vis) for Compound Detection
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for detecting and quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds like this compound possess a benzene ring, which acts as a chromophore, absorbing UV light.
While not as selective as chromatographic methods, UV-Vis spectrophotometry can be used for rapid detection of the compound, for instance, in fractions collected during column chromatography. nih.gov Quantification can be performed using the Beer-Lambert law, which relates absorbance to concentration, provided a calibration curve is constructed using standards of known concentration. The method is often coupled with liquid chromatography for more selective detection (LC-UV). nih.gov
Purity and Characterization Standards in Academic Research
In academic research, the purity and identity of a chemical compound are paramount for the validity of experimental results. For a compound like this compound, characterization typically involves a combination of spectroscopic and chromatographic methods. The minimum acceptable purity for a research-grade chemical is often 95% or higher. cymitquimica.com
Structural confirmation is achieved using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the expected molecular structure. Purity is typically assessed by HPLC or GC analysis. For quantitative studies, the use of high-purity reference materials or Certified Reference Materials (CRMs) is essential for calibrating instruments and validating analytical methods. hpc-standards.com These standards are traceable to internationally recognized standards, such as those from NIST or USP, and are produced under stringent quality systems like ISO 17034 and ISO/IEC 17025. scientificlabs.co.uksigmaaldrich.comfishersci.com
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Benzoic acid |
| Diazomethane |
| Methanol |
| p-Chlorobenzoic acid |
| Triethylamine (B128534) |
Future Research Directions and Perspectives
Exploration of Novel Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 5-Fluoro-2-iodo-3-methylbenzoic acid should prioritize the exploration of sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions. A forward-looking approach would involve adapting and refining existing methods used for analogous halobenzoic acids. For instance, processes used for synthesizing o-chlorobenzoic acid, which involve the oxidation of o-chlorotoluene with a composite catalyst in acetic acid, could be investigated. google.com The challenge will be to adapt such catalytic oxidation systems for the corresponding 5-fluoro-2-iodo-3-methyltoluene precursor, ensuring high regioselectivity and yield while employing greener solvents and more recoverable catalysts.
Another promising avenue is the development of novel diazotization-iodination reactions, moving beyond traditional Sandmeyer-type reactions. Research could focus on continuous-flow processes, which offer improved safety, efficiency, and scalability. A known method for synthesizing a related compound, 5-bromo-3-fluoro-2-methylbenzoate, involves the reaction of an aminobenzoate with hexafluorophosphoric acid and sodium nitrite. google.com Future studies could explore similar transformations starting from 3-amino-5-fluoro-2-methylbenzoic acid, aiming to replace hazardous reagents with more sustainable alternatives.
The table below outlines potential research directions for sustainable synthesis.
| Research Direction | Potential Methodologies | Key Sustainability Goals |
| Catalytic Oxidation | Adapting Co/Mn/Br catalysis from chlorotoluene oxidation. google.com | Use of recyclable catalysts, solvent reduction, lower reaction temperatures. |
| Flow Chemistry Synthesis | Continuous-flow diazotization and iodination. | Enhanced safety, reduced waste, improved process control and yield. |
| Biocatalysis | Engineering enzymes for selective halogenation and oxidation. | Use of renewable resources, reactions in aqueous media, high selectivity. |
| Mechanochemistry | Solvent-free synthesis using ball-milling techniques. | Elimination of bulk solvents, reduced energy consumption. |
Investigation of New Reactivity Pathways and Catalytic Systems
The iodine and fluorine substituents on the aromatic ring of this compound offer distinct opportunities for chemical modification. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, making it a key site for molecular elaboration.
Future investigations should focus on developing novel catalytic systems that can selectively activate the C-I bond in the presence of the other functional groups. While palladium catalysis is well-established for such transformations, research into more sustainable and cost-effective catalysts based on copper, nickel, or iron is crucial. For example, copper-catalyzed amination reactions have been successfully applied to 2-bromobenzoic acids, suggesting that similar protocols could be developed for the iodinated target molecule to synthesize novel N-aryl anthranilic acid derivatives. nih.gov
Furthermore, the interplay between the ortho-iodo and ortho-methyl groups could lead to unique reactivity patterns, such as directed C-H activation or cyclization reactions. Research into iridium/copper co-catalyzed systems, which have been used for the annulation of benzoic acids with ketones, could be extended to this compound to construct complex heterocyclic scaffolds. ossila.com
The table below summarizes potential areas for reactivity studies.
| Reactivity Pathway | Potential Catalytic System | Target Transformation |
| Cross-Coupling | Copper (Cu/Cu₂O), Nickel (Ni-NHC complexes) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination at the C-I bond. nih.gov |
| C-H Activation | Rhodium (Rh), Ruthenium (Ru) | Directed functionalization of the C-H bond adjacent to the methyl group. |
| Annulation/Cyclization | Iridium/Copper (Ir/Cu) | Synthesis of polycyclic and heterocyclic structures utilizing the carboxylic acid and iodo groups. ossila.com |
| Reductive Dehalogenation | Transition metal hydrides, photocatalysis | Selective removal of the iodine atom to access 5-fluoro-3-methylbenzoic acid. |
Advanced Applications in Complex Molecule Synthesis
The unique substitution pattern of this compound makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the iodo group provides a handle for late-stage functionalization.
Future research should systematically explore the use of this compound as a scaffold for generating libraries of novel compounds for biological screening. Analogous fluorinated benzoic acids, such as 5-fluoro-2-methylbenzoic acid, have been used in the synthesis of HIV-1 integrase inhibitors and molecules with antiproliferative activity against cancer cells. ossila.com This precedent strongly suggests that this compound could be a key intermediate for new therapeutic agents. For instance, it could be employed in the synthesis of analogs of the PARP inhibitor Rucaparib, where a related nitrobenzoic acid derivative is a known precursor. google.com
In materials science, the incorporation of this highly functionalized aromatic ring into polymer backbones or organic electronic materials could impart desirable properties such as thermal stability, altered electronic characteristics, and specific intermolecular interactions. Research into its use in the synthesis of novel ligands for metal-organic frameworks (MOFs) or as a monomer for specialty polymers represents a promising frontier.
Theoretical Predictions and Experimental Validation of Electronic and Structural Properties
A fundamental understanding of the electronic and structural properties of this compound is essential for predicting its reactivity and designing new applications. Future research should integrate computational chemistry with experimental validation to build a comprehensive property profile.
Theoretical studies, primarily using Density Functional Theory (DFT), can be employed to calculate key parameters. These calculations can provide insights into how the interplay of the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group influences the acidity of the carboxylic acid, the aromaticity of the ring, and the susceptibility of different sites to nucleophilic or electrophilic attack. The steric and electronic "ortho effect" of the substituents on the carboxylic acid's acidity and conformation is a particularly interesting area for computational modeling. stackexchange.com
Experimental validation of these theoretical predictions is crucial. X-ray crystallography can determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will confirm the molecular structure and provide information about the electronic environment of the nuclei and the vibrational modes of the functional groups, respectively.
The following table outlines key properties for investigation.
| Property | Theoretical Method | Experimental Validation |
| Molecular Geometry | DFT geometry optimization | X-ray Crystallography |
| Electronic Structure | Natural Bond Orbital (NBO) analysis | NMR Spectroscopy, UV-Vis Spectroscopy |
| Vibrational Frequencies | DFT frequency calculations | FTIR and Raman Spectroscopy |
| Acidity (pKa) | Solvation models with DFT | Potentiometric titration |
| Reactivity Indices | Fukui functions, electrostatic potential maps | Kinetic studies of model reactions |
By systematically pursuing these future research directions, the scientific community can fully harness the potential of this compound as a versatile tool for chemical innovation.
Q & A
Q. What are the optimal synthetic routes for preparing 5-fluoro-2-iodo-3-methylbenzoic acid, and how do substituent positions influence reactivity?
- Methodological Answer : Synthesis typically involves halogenation and functional group manipulation. For example, iodination via electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies can introduce iodine at position 2. Fluorination may precede iodination to avoid competing reactions . Substituent positions (e.g., methyl at position 3) influence regioselectivity due to steric and electronic effects. A stepwise approach (fluorination → methylation → iodination) minimizes side reactions. Characterization via H/C NMR and LC-MS is critical to confirm regiochemistry .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred). NMR (F for fluorine, H for methyl/aromatic protons) confirms substituent positions. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M-H]⁻: 308.96 g/mol). Elemental analysis ensures stoichiometric consistency .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or methanol. Stability tests under varying pH (2–12) and temperatures (4–40°C) reveal degradation via hydrolysis of the iodo group under basic conditions. Store at -20°C in inert atmospheres to prevent dehalogenation .
Advanced Research Questions
Q. How can conflicting data on the biological activity of fluorinated benzoic acid derivatives be resolved?
Q. What strategies mitigate regioselectivity challenges during the synthesis of polyhalogenated benzoic acids?
- Methodological Answer : Use directing groups (e.g., -COOH) to control halogen placement. For example, the carboxyl group in this compound directs iodination to position 2 via hydrogen bonding with Lewis acids. Computational modeling (DFT) predicts electronic effects of substituents to optimize reaction conditions .
Q. How does the iodine substituent in this compound influence its potential as a radiopharmaceutical precursor?
- Methodological Answer : The iodine atom allows for radioisotope substitution (e.g., I or I) for imaging/therapy. Evaluate reactivity by substituting iodine with I via isotopic exchange. Assess stability in serum (37°C, 24h) and biodistribution in murine models .
Q. What analytical techniques differentiate this compound from its dehalogenated byproducts?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to detect mass shifts (e.g., loss of I = 127 Da). F NMR monitors fluorine retention, while X-ray crystallography resolves structural ambiguities. Compare retention times via HPLC against synthetic standards .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported reaction yields for iodination steps?
- Methodological Answer : Variability often stems from iodine source (e.g., I₂ vs. NIS) or solvent polarity. Systematically test conditions:
Q. What computational tools predict the metabolic stability of this compound derivatives?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. Molecular dynamics simulations model phase I/II metabolism (e.g., glucuronidation). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .
Applications in Drug Discovery
Q. How can this compound serve as a scaffold for developing kinase inhibitors?
- Methodological Answer :
The iodo and fluoro groups enhance binding to hydrophobic kinase pockets. Synthesize analogs by replacing -COOH with bioisosteres (e.g., tetrazole). Screen against kinase panels (e.g., EGFR, VEGFR) and correlate activity with substituent electronic profiles (Hammett σ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
